Acetamide,2-chloro-N-(iminobenzyl)-
Description
Acetamide, 2-chloro-N-(iminobenzyl)-, is a chloroacetamide derivative characterized by a 2-chloroacetamide backbone and an N-substituted iminobenzyl group. The iminobenzyl moiety typically refers to a benzylideneamine structure (C₆H₅–CH=N–), which introduces both aromatic and imine functional groups. Its reactivity and metabolic pathways are influenced by the electron-withdrawing chlorine atom and the conjugated imine system .
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
N-(benzenecarboximidoyl)-2-chloroacetamide |
InChI |
InChI=1S/C9H9ClN2O/c10-6-8(13)12-9(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13) |
InChI Key |
XYQJMDCZMJQFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-chloro-N-(iminobenzyl)- typically involves the reaction of 2-chloroacetamide with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of Acetamide,2-chloro-N-(iminobenzyl)- follows a similar synthetic route but with optimized conditions to increase yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Acetamide,2-chloro-N-(iminobenzyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Hydrolysis: Under acidic or basic conditions, Acetamide,2-chloro-N-(iminobenzyl)- can hydrolyze to form acetic acid and the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
- Substitution reactions yield various substituted acetamides.
- Oxidation reactions produce N-oxides.
- Reduction reactions yield amines.
- Hydrolysis results in acetic acid and benzylamine derivatives.
Scientific Research Applications
Chemistry: Acetamide,2-chloro-N-(iminobenzyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It acts as a probe to investigate the binding sites and mechanisms of various enzymes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are explored for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, Acetamide,2-chloro-N-(iminobenzyl)- is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of Acetamide,2-chloro-N-(iminobenzyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Chloroacetamides share a common 2-chloroacetamide core but differ in their N-substituents, which dictate their biological activity and metabolic fate. Key analogues include:
Key Structural Differences
- Iminobenzyl vs. Aryl/Alkyl Groups: The iminobenzyl group in the target compound introduces a conjugated system that may enhance electrophilicity compared to alachlor’s methoxymethyl and diethylphenyl groups.
- Heterocyclic Substituents: Compounds like 2-chloro-N-(benzothiazol-2-yl)acetamide () leverage heterocyclic moieties for targeted interactions (e.g., kinase inhibition), whereas the iminobenzyl group may favor redox-mediated bioactivation .
Metabolic Pathways and Toxicity
Metabolic Activation
Chloroacetamides undergo cytochrome P450-mediated oxidation to form reactive intermediates. For example:
- Alachlor/Butachlor: Metabolized to CDEPA, which is para-hydroxylated to 2,6-diethylaniline (DEA) and oxidized to dialkylbenzoquinone imine, a DNA-reactive carcinogen .
- Acetamide, 2-chloro-N-(iminobenzyl)-: Hypothesized to follow a similar pathway, with the imine group facilitating oxidation to a benzoquinone imine derivative. This could enhance carcinogenic risk compared to non-aromatic analogues .
Comparative Toxicity Data
| Compound | Carcinogenicity (Rodent Models) | Primary Tumor Sites | Metabolic Intermediate |
|---|---|---|---|
| Alachlor | Positive | Nasal turbinates | CDEPA → DEA → Quinone imine |
| Acetamide, 2-chloro-N-(iminobenzyl)- | Not reported (theoretical risk) | N/A | Hypothetical benzoquinone imine |
| 2-Chloro-N-(benzothiazol-2-yl)acetamide | Negative (anticancer focus) | N/A | N/A |
Reactivity Trends
- Electrophilicity: The iminobenzyl group’s electron-withdrawing nature increases the electrophilicity of the chloroacetamide carbon, enhancing nucleophilic substitution reactions compared to alachlor’s alkoxy groups.
- Stability: Iminobenzyl derivatives may exhibit lower hydrolytic stability than alachlor due to the labile imine bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
